
2-Picoline-5-boronic acid hydrate CAS number
1072952-30-7

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Picoline-5-boronic acid hydrate

Cat. No.: B1487529 Get Quote

An In-depth Technical Guide to 2-Picoline-5-boronic acid hydrate (CAS: 1072952-30-7)

Introduction: A Versatile Pyridinyl Building Block
In the landscape of modern synthetic chemistry, the strategic introduction of nitrogen-containing

heterocycles is a cornerstone of functional molecule design. Among these, the pyridine scaffold

is preeminent, featuring in a significant percentage of top-selling pharmaceuticals. 2-Picoline-
5-boronic acid hydrate (CAS: 1072952-30-7), also known as (6-methylpyridin-3-yl)boronic

acid hydrate, has emerged as a highly valuable and versatile building block for this purpose.[1]

Its structure marries the electronically distinct pyridine ring, substituted with an activating

methyl group, to the synthetically powerful boronic acid functional group. This combination

makes it an indispensable reagent for constructing complex molecular architectures through

robust carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-

Miyaura cross-coupling.

This guide provides an in-depth exploration of the properties, core reactivity, and applications of

2-Picoline-5-boronic acid hydrate, offering field-proven insights and detailed experimental

protocols to empower researchers in drug discovery, medicinal chemistry, and materials

science.

Physicochemical Properties and Characterization
The unambiguous identification and understanding of a reagent's physical properties are critical

for its effective use and the reproducibility of experimental results. 2-Picoline-5-boronic acid
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hydrate is typically a white to off-white solid under standard conditions.[2]

Property Value Source(s)

CAS Number 1072952-30-7 [1]

Molecular Formula
C₆H₁₀BNO₃ (Hydrate);

C₆H₈BNO₂ (Anhydrous)
[1][3]

Molecular Weight 154.96 g/mol (Hydrate) [1][4]

IUPAC Name
(6-methylpyridin-3-yl)boronic

acid;hydrate
[1]

Synonyms

2-Methylpyridine-5-boronic

acid hydrate, (6-Methylpyridin-

3-yl)boronic acid hydrate

[1][3][4]

Appearance White to off-white solid [2]

Storage Conditions

Store in a dry, cool, well-

ventilated place.

Recommended 2-8°C.

[3]

Structural Representation:

Caption: 2D molecular structure of 2-Picoline-5-boronic acid.
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Characterization Insights (NMR Spectroscopy): While a definitive spectrum for the hydrate is

lot-dependent, the key diagnostic signals in ¹H NMR (in a solvent like DMSO-d₆) would be:

Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding

to the protons on the pyridine ring. The proton between the nitrogen and the boronic acid

group will be the most downfield.

Methyl Protons: A singlet around 2.4-2.6 ppm corresponding to the picoline methyl group.[5]

Boronic Acid Protons: A broad singlet, often exchangeable with D₂O, for the B(OH)₂ protons.

Water Proton: A signal corresponding to the hydrate water molecule.

Core Reactivity: The Suzuki-Miyaura Coupling
The synthetic utility of 2-Picoline-5-boronic acid hydrate is dominated by its participation in

the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides an

unparalleled tool for the formation of C(sp²)-C(sp²) bonds.[6] The boronic acid is not inherently

reactive; it must first be activated by a base to form a more nucleophilic boronate species,

which can then efficiently transfer its organic group to the palladium catalyst center.[7]

The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide bond.

Transmetalation: The organic moiety from the activated boronate complex is transferred to

the palladium center, displacing the halide.

Reductive Elimination: The two organic partners are expelled from the palladium complex as

the desired biaryl product, regenerating the Pd(0) catalyst.
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General catalytic cycle for the Suzuki-Miyaura reaction.

The presence of the pyridine nitrogen can sometimes be a complicating factor, as it can

coordinate to the palladium catalyst and impede its activity.[8] Therefore, the careful selection

of ligands, base, and solvent is crucial for achieving high yields, particularly when coupling with

less reactive aryl chlorides or sterically hindered partners.[9]

Applications in Drug Discovery and Materials
Science
The true value of 2-Picoline-5-boronic acid hydrate is realized in its application as a key

intermediate for introducing the 6-methylpyridin-3-yl moiety into target molecules.

Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug design, prized for its

ability to act as a hydrogen bond acceptor and its capacity to improve the pharmacokinetic

properties of a molecule. This specific boronic acid has been utilized in the synthesis of

inhibitors for critical biological targets.

Kinase Inhibitors: It is used in the preparation of inhibitors for enzymes like phosphoinositide-

3-kinases (PI3K) and c-jun N-terminal kinase (JNK).[2][3] These pathways are implicated in
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various diseases, including cancer and inflammatory conditions, making this reagent directly

relevant to the development of next-generation therapeutics.[3][10][11]

Bioisostere: The boronic acid group itself is considered a bioisostere of carboxylic acids and

can form reversible covalent bonds with active site serine residues in certain enzymes, a

strategy famously employed by the FDA-approved drug Bortezomib.[10][12]

Materials Science: While less documented than its pharmaceutical applications, the electronic

properties of the pyridine ring make this reagent a candidate for the synthesis of novel organic

electronic materials. Pyridine-based ligands and building blocks are often incorporated into:

OLEDs and PLEDs: Organic light-emitting diodes (OLEDs) and polymer light-emitting diodes

(PLEDs) can utilize pyridine-containing molecules as components of their emissive or

charge-transport layers.

Functional Polymers: Incorporation into conjugated polymers can tune their electronic and

photophysical properties for applications in sensors or organic electronics.

Synthetic and Application Protocols
Disclaimer: These protocols are representative and may require optimization for specific

substrates and scales. All work should be conducted by trained personnel in a suitable

laboratory environment.

Protocol 1: Synthesis of (6-Methylpyridin-3-yl)boronic
acid
This protocol is adapted from a modern, efficient microwave-assisted synthesis of the

anhydrous boronic acid from a triflate precursor.[2] The anhydrous product readily forms the

stable hydrate upon exposure to atmospheric moisture.
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Workflow for the synthesis of the target boronic acid.

Methodology:

Reaction Setup: In a 5 mL microwave reaction tube, dissolve 6-methyl-3-pyridinol

trifluoromethanesulfonate (1.0 equiv, 4.6 mmol) in acetonitrile (30 mL).

Reagent Addition: Add bis(pinacolato)diboron (1.5 equiv, 6.9 mmol) and stir until fully

dissolved.

Sequentially add potassium acetate (KOAc, 3.0 equiv, 13.8 mmol) and [1,1'-

bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mol%).
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Microwave Reaction: Seal the tube and place it in a microwave reactor. Heat the mixture to

160°C and hold for 2 x 600 seconds (20 minutes total). Monitor the reaction progress by LC-

MS.

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the

acetonitrile solvent under reduced pressure.

Purification: Dissolve the resulting solid residue in a minimal amount of DMSO and purify by

preparative HPLC to yield the final product. The product can be isolated as the hydrate.

Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling 2-Picoline-5-boronic acid hydrate
with a generic aryl bromide.[8][13]
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Experimental workflow for a typical Suzuki coupling.
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Methodology:

Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 2-Picoline-5-
boronic acid hydrate (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst

(e.g., Pd(PPh₃)₄, 3-5 mol%).

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon)

three times to ensure an oxygen-free environment.

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1

ratio) via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the aryl

bromide.

Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with

vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is

consumed (typically 12-24 hours).

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash

sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel to obtain the pure product.

Safety and Handling
Proper handling is essential due to the hazardous nature of this reagent. It is classified as

harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory

irritation.

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Specific Target Organ H335: May cause respiratory irritation
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Handling Precautions:

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands

thoroughly after handling.

Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-

ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion
2-Picoline-5-boronic acid hydrate, CAS 1072952-30-7, is a synthetically powerful and

strategically important building block. Its utility is centered on its ability to seamlessly introduce

the 6-methylpyridin-3-yl fragment into complex molecules via the robust and reliable Suzuki-

Miyaura cross-coupling reaction. For researchers in drug discovery, its application in the

synthesis of kinase inhibitors and other biologically active compounds makes it an invaluable

tool. With a clear understanding of its properties, reactivity, and handling requirements as

detailed in this guide, scientists can effectively leverage this reagent to accelerate the

development of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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